An In-Depth Technical Guide to 4-(3-Aminophenyl)benzoic Acid (CAS: 124221-69-8)
An In-Depth Technical Guide to 4-(3-Aminophenyl)benzoic Acid (CAS: 124221-69-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of a Bifunctional Building Block
4-(3-Aminophenyl)benzoic acid is a unique organic molecule distinguished by its rigid biphenyl core functionalized with two key reactive groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). This strategic placement of a nucleophilic amine and an acidic carboxyl function at opposite ends of a semi-rigid spacer makes it an exceptionally valuable building block in several advanced scientific fields. Its structure, consisting of a 3-aminophenyl group attached to the 4-position of benzoic acid, provides a defined angular geometry that is crucial for the rational design of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and critical applications, providing field-proven insights for its effective utilization in research and development.
Section 1: Core Physicochemical & Spectroscopic Properties
Accurate characterization is the foundation of reproducible science. The key properties of 4-(3-aminophenyl)benzoic acid are summarized below, providing the necessary data for reaction planning, analytical method development, and quality control.
Physicochemical Data
The fundamental physical and chemical identifiers for this compound are crucial for sourcing and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 124221-69-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 213.23 g/mol | [2] |
| IUPAC Name | 4-(3-aminophenyl)benzoic acid | |
| Synonyms | 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid | [2][4] |
| Appearance | Typically a white to off-white or yellow powder | [5] |
| Purity | Commercially available with ≥96% purity | [3] |
| Storage | Store at room temperature or under refrigeration (2-8°C) in a well-closed container, away from moisture, heat, and light. | [2][3][5] |
Spectroscopic Profile
| Technique | Expected Features |
| ¹H NMR | Protons on the two aromatic rings would appear in the δ 7.0-8.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (-COOH) proton as a broad singlet at a higher chemical shift (>10 ppm), often in DMSO-d₆. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 115-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected >165 ppm. |
| IR Spectroscopy | Key vibrational bands would include: N-H stretching (amine) around 3300-3500 cm⁻¹, a broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹, C=O stretching (carboxylic acid) around 1680-1710 cm⁻¹, C=C stretching (aromatic) around 1600 cm⁻¹, and C-N stretching around 1300 cm⁻¹.[6] |
| Mass Spectrometry | The monoisotopic mass is 213.0790 Da. Electron ionization (EI) or electrospray ionization (ESI) would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively. |
Section 2: Synthesis Strategies: Building the Biphenyl Core
The construction of the biphenyl scaffold is the central challenge in synthesizing 4-(3-aminophenyl)benzoic acid. The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[7][8]
Retrosynthetic Analysis & Recommended Pathway
A logical retrosynthetic disconnection of the target molecule breaks the central biphenyl C-C bond, leading to two simpler, commercially available starting materials.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Procedure:
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Setup: To a dry reaction flask, add 4-bromobenzoic acid, 3-aminophenylboronic acid, and the base.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.
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Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
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Workup: After cooling to room temperature, acidify the mixture with dilute HCl to protonate the carboxylate and neutralize excess base. The product may precipitate.
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Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Section 3: Key Applications in Science and Technology
The unique bifunctional and geometric properties of 4-(3-aminophenyl)benzoic acid make it a valuable component in creating materials and molecules with highly specific properties.
High-Performance Polymers
The presence of both an amine and a carboxylic acid allows this molecule to act as an A-B type monomer in polycondensation reactions. The rigid biphenyl unit imparts significant thermal stability, mechanical strength, and chemical resistance to the resulting polymers, such as polyamides and polyimides. These materials are sought after for applications in aerospace, electronics, and specialty membranes. The defined angle of the monomer can be used to control the polymer's final morphology and solubility. [9][10]
Caption: Role as an A-B monomer in polyamide synthesis.
Metal-Organic Frameworks (MOFs)
In materials science, 4-(3-aminophenyl)benzoic acid serves as an organic "linker" or "strut" in the construction of Metal-Organic Frameworks (MOFs). [11]MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming porous structures. [12]The length and geometry of this linker, along with the functionality of its amine and carboxylate groups, directly influence the pore size, shape, and chemical environment of the resulting MOF. These properties are critical for applications in gas storage, separation, and catalysis. [13][14]
Drug Development and Medicinal Chemistry
The aminobenzoic acid scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. [15][16]While 4-(3-aminophenyl)benzoic acid itself is not an active drug, it serves as a crucial intermediate or building block. [3]Its structure can be modified at the amine (e.g., through acylation, alkylation) or the carboxylic acid (e.g., through esterification, amidation) to synthesize libraries of new chemical entities for screening. Derivatives of aminobenzoic acids have shown potential as antimicrobial and cytotoxic agents. [17][18]The biphenyl core is a common feature in drug candidates, offering a rigid scaffold to position other functional groups for optimal interaction with biological targets.
Section 4: Safety, Handling, and Hazard Information
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to good laboratory practices is mandatory when handling this or any chemical reagent.
-
Hazard Classification: While specific GHS data for this isomer is limited, related aminobenzoic acids are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). [19][20]* Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, vapor, mist, or gas. [1]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid:
-
Ingestion: If swallowed, rinse mouth and seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. [5]
Conclusion
4-(3-Aminophenyl)benzoic acid, CAS 124221-69-8, is more than just a chemical compound; it is a versatile molecular tool. Its value is derived from the precise arrangement of its functional groups on a rigid, well-defined scaffold. This structure allows scientists and researchers to rationally design and construct complex polymers, functional materials like MOFs, and novel pharmaceutical candidates. A thorough understanding of its properties, synthesis via robust methods like the Suzuki coupling, and its diverse applications is key to unlocking its full potential in advancing materials science and drug discovery.
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